(2R,4R)-4-Hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride
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Overview
Description
(2R,4R)-4-Hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The presence of hydroxyl and carboxamide groups, along with the hydrochloride salt form, contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and suitable reagents for introducing the hydroxyl and carboxamide groups.
Reaction Conditions: The reaction conditions often include controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Purification: After the synthesis, the compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-Hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxamide group can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the carboxamide group may produce primary or secondary amines.
Scientific Research Applications
(2R,4R)-4-Hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as its role in modulating specific biological pathways or as a precursor for drug development.
Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,4R)-4-Hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist for certain receptors, modulate enzyme activity, or influence signal transduction pathways. The exact mechanism depends on the specific context and application being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2R,4R)-4-Hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride include:
(2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylate: Known for its role as a metabotropic glutamate receptor agonist.
(2R,4R)-1-(2-Hydroxymethyl-1,3-dioxolan-4-yl)thymine: Studied for its anti-HIV activity.
Pyrrolidine derivatives: Various pyrrolidine-based compounds are used in drug discovery and development.
Uniqueness
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2R,4R)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-9(2)7(11)6-3-5(10)4-8-6;/h5-6,8,10H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKPLPBTCGIFRP-KGZKBUQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC(CN1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@H]1C[C@H](CN1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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